sciscllascilloside E-1
Description
Sciscllascilloside E-1 is a eucosterol oligosaccharide isolated from the bulb of Scilla scilloides (squill), a plant traditionally studied for its bioactive compounds . It was identified through column chromatography and thin-layer chromatography (TLC) using solvent systems such as BuOH/MeOH/H₂O (4:1:1 v/v) . The compound is characterized as a white amorphous powder with a melting point of 221–223°C and a specific optical rotation of [α]²⁵_D: −57.1° (c 0.08, MeOH) . Electrospray ionization mass spectrometry (ESI-MS) confirmed its molecular weight as 1222 Da, with spectral peaks at m/z 1245.6 ([M + Na]⁺) and 1221.7 ([M − H]⁻) .
Properties
Molecular Formula |
C58H94O27 |
|---|---|
Molecular Weight |
1223.3 g/mol |
IUPAC Name |
1-[(2'S,3S,4S,4'R,5R,10S,13S,14S,17S)-3-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-(hydroxymethyl)-4,4',10,13,14-pentamethylspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one |
InChI |
InChI=1S/C58H94O27/c1-8-27(62)29-17-23(2)58(85-29)16-15-56(6)26-9-10-33-54(4,25(26)11-14-57(56,58)7)13-12-34(55(33,5)22-61)81-50-44(73)42(71)38(67)32(80-50)21-76-52-47(36(65)28(63)20-75-52)83-53-48(84-49-43(72)40(69)35(64)24(3)77-49)46(39(68)31(19-60)79-53)82-51-45(74)41(70)37(66)30(18-59)78-51/h23-24,28-53,59-61,63-74H,8-22H2,1-7H3/t23-,24+,28+,29+,30-,31-,32-,33-,34+,35+,36+,37-,38-,39-,40-,41+,42+,43-,44-,45-,46+,47-,48-,49+,50+,51+,52+,53+,54-,55-,56+,57+,58+/m1/s1 |
InChI Key |
LLBZPESJRQGYMB-VFEURASPSA-N |
Isomeric SMILES |
CCC(=O)[C@@H]1C[C@H]([C@@]2(O1)CC[C@@]3([C@@]2(CCC4=C3CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)O)C)C)C)C |
Canonical SMILES |
CCC(=O)C1CC(C2(O1)CCC3(C2(CCC4=C3CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)OC1C(C(C(C(O1)C)O)O)O)O)O)O)C)C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogous Compounds
*Calculated from ESI-MS data ([M + Na]⁺ = 1247.7 → MW = 1247.7 − 23 = 1224.7 Da).
Key Observations :
Scillascilloside E-2 : Shares a core structure with E-1 but exhibits distinct physicochemical properties, including a lower melting point (210–216°C vs. 221–223°C) and reduced optical activity (−38.1° vs. −57.1°), suggesting differences in glycosidic linkage or stereochemistry .
Research Findings and Implications
Structural Determinants of Bioactivity : The lower optical rotation of Scillascilloside E-2 compared to E-1 implies conformational flexibility that may influence receptor binding or antimicrobial efficacy .
Taxonomic Specificity: The Scilla-derived E-1 series demonstrates the chemical diversity within a single plant species, contrasting with synthetically derived or microbially sourced analogs like Vineomycin E .
Pharmacological Potential: While this compound’s therapeutic applications remain underexplored in the provided evidence, its structural complexity positions it as a candidate for drug discovery, particularly in antimicrobial or anti-inflammatory contexts .
Q & A
Q. What criteria should guide the selection of literature for this compound reviews?
- Methodological Answer : Prioritize peer-reviewed studies indexed in PubMed/Scopus with full methodological transparency. Exclude studies lacking purity validation (e.g., missing NMR/MS data). Use tools like Covidence for screening and data extraction. Map trends via bibliometric analysis (e.g., VOSviewer) to identify research gaps .
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